molecular formula C9H16N2O4 B8076439 tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

Cat. No.: B8076439
M. Wt: 216.23 g/mol
InChI Key: JGCFOKHULWJGSK-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: This compound is a β-lactam derivative featuring a 4-membered azetidinone ring (4-oxoazetidine) with a hydroxymethyl group at the (2S)-position and a tert-butyl carbamate protecting group at the 3-position. Its molecular formula is C₉H₁₆N₂O₄, with a molecular weight of 216.23 g/mol.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCFOKHULWJGSK-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Acid Anhydride Formation

N-BOC-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to generate a reactive mixed acid anhydride. This step is conducted in anhydrous ethyl acetate at 0–5°C to minimize side reactions. The use of NMM as a base ensures efficient deprotonation and anhydride stability.

Reaction Conditions:

  • Molar Ratio: N-BOC-D-serine : i-BuOCOCl : NMM = 1 : 1 : 1

  • Temperature: 0–5°C

  • Solvent: Anhydrous ethyl acetate

  • Yield: >90% (crude)

Condensation with Benzylamine

The mixed acid anhydride undergoes nucleophilic attack by benzylamine to form an intermediate amide. This step proceeds at 10–15°C, balancing reactivity and selectivity. Ethyl acetate serves as the solvent, facilitating easy extraction and purification.

Optimization Data:

ParameterValueImpact on Yield
Benzylamine Equiv.1.1Maximizes conversion
Reaction Time2 hoursPrevents overreaction
WorkupHexane/EtOAc (8:1)93.1% crystallization yield

Phase-Transfer Alkylation

The hydroxyl group is methylated using methyl sulfate under phase-transfer conditions with tetrabutylammonium bromide (TBAB) and potassium hydroxide. This step achieves regioselective O-methylation without epimerization.

Critical Factors:

  • Catalyst Loading: TBAB (2.5–20 mol%)

  • Base: 50% KOH aqueous solution

  • Temperature: -10°C to 20°C (lower temps favor selectivity)

Reaction Mechanism and Stereochemical Control

The synthetic route leverages the chiral pool strategy, using enantiomerically pure N-BOC-D-serine to dictate the (2S) configuration. Key mechanistic insights include:

Anhydride Formation

Isobutyl chlorocarbonate activates the carboxylic acid of N-BOC-D-serine, forming a mixed anhydride that enhances electrophilicity for subsequent amide bond formation. The stereochemistry at C2 remains intact due to the absence of acidic α-hydrogens.

Alkylation Dynamics

The phase-transfer catalyst (TBAB) shuttles the hydroxide ion into the organic phase, deprotonating the hydroxyl group to form an alkoxide. Methyl sulfate then delivers the methyl group selectively to the oxygen, avoiding N-alkylation.

Stereochemical Validation:

  • Chiral HPLC: Retention time matching authentic (2S) standard.

  • Optical Rotation: [α]D²⁵ = +12.5° (c = 1, CHCl₃), consistent with literature.

Process Optimization and Scalability

Solvent Selection

Ethyl acetate is preferred for its low polarity, which stabilizes the mixed anhydride and simplifies extraction. Alternatives like THF or dichloromethane reduce yields due to side reactions.

Catalytic Efficiency

TBAB loadings below 5 mol% result in incomplete conversion, while exceeding 20 mol% increases emulsion formation during workup. Optimal loading is 10 mol%.

Comparative Catalysis Data:

Catalyst Loading (mol%)Yield (%)Purity (%)
57892
109798
209596

Temperature Effects

Lower temperatures (-10°C to 0°C) during alkylation suppress byproduct formation, achieving >95% yield. Elevated temperatures (>20°C) lead to degradation of the β-lactam ring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.72 (dd, J = 11.2 Hz, 1H, CH₂OH), 4.18 (m, 1H, CH-N), 5.12 (s, 2H, COOCH₂Ph), 6.02 (br s, 1H, NH).

  • IR (KBr): 1745 cm⁻¹ (C=O, β-lactam), 1680 cm⁻¹ (carbamate).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN) shows ≥98% purity, with retention time = 8.2 min.

Industrial Applications and Derivatives

This compound serves as a key intermediate for antiepileptic drugs like lacosamide. Its carbamate group enables further functionalization, while the β-lactam core is retained for biological activity.

Derivative Synthesis:

  • Lacosamide Precursor: Alkylation of the hydroxyl group followed by Boc deprotection yields the primary amine intermediate .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Undergoes oxidation typically with reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions facilitated by strong nucleophiles like sodium azide or halide ions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Potassium permanganate in basic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Halide salts in polar aprotic solvents.

Major Products Formed from These Reactions

  • Oxidation Products: : Various carboxylic acids or ketones.

  • Reduction Products: : Primary or secondary amines.

  • Substitution Products: : Varied azetidinone derivatives based on the nucleophile used.

Scientific Research Applications

Antiepileptic Drug Development

One of the notable applications of tert-butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is its role as an intermediate in the synthesis of antiepileptic medications. The compound's structural similarities to known antiepileptic agents suggest it may exhibit similar pharmacological properties. Research has indicated that derivatives of such compounds can enhance efficacy in treating partial-onset seizures, making them valuable in drug formulation .

Chiral Synthesis

The compound is significant in chiral synthesis due to its stereochemical configuration. The presence of chiral centers allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity can differ significantly between enantiomers. The use of this compound can streamline the synthesis process, reducing impurities and enhancing yields .

Bioconjugation Strategies

This compound can be utilized in bioconjugation strategies aimed at developing targeted drug delivery systems. Its reactive functional groups can facilitate conjugation with biomolecules, improving the specificity and efficacy of therapeutic agents. This application is particularly relevant in cancer therapy, where targeted delivery can enhance treatment outcomes while minimizing side effects .

Case Study 1: Synthesis of Antiepileptic Agents

A study demonstrated the synthesis of a novel antiepileptic agent utilizing this compound as a key intermediate. The resultant compound exhibited significant anticonvulsant activity in preclinical models, supporting further development for clinical trials .

Case Study 2: Chiral Drug Development

Research focused on the optimization of synthetic pathways for producing chiral drugs highlighted the efficiency of using this compound. The study reported a reduction in racemic byproducts and improved yields of the desired enantiomer, demonstrating its utility in pharmaceutical manufacturing processes .

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

  • Molecular Targets and Pathways Involved: : Interacts with specific enzymes and proteins, affecting biological pathways by modulating enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with carbamate derivatives sharing functional groups (tert-butyl carbamate, hydroxymethyl, or β-lactam/heterocyclic cores) but differing in ring systems, substituents, or stereochemistry.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate 4-oxoazetidine (β-lactam) (2S)-hydroxymethyl, tert-butyl carbamate 216.23 β-lactam reactivity, peptide intermediates
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate Pyridine Hydroxymethyl at 2-position, carbamate at 3-position 224.26 Catalogs (HB010 series); aromatic heterocycle
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate Cyclopropane (1S,2S)-hydroxymethyl 187.24 High-cost specialty chemical (RC890 series)
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine (2S,4R)-fluoro and hydroxymethyl N/A Fluorinated analogs for drug discovery
tert-Butyl ((2S)-2-((2S)-2-(2-aminobut-3-enamido)but-3-enamido)-3-(1H-indol-3-yl)propyl)carbamate Peptidomimetic Indole, allyl glycine N/A SARS-CoV-2 protease inhibition
tert-Butyl (S)-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Propanol 1,1-diphenyl, 3-hydroxy N/A Lab research (BD1259); chiral alcohol
Table 2: Commercial Availability and Pricing
Compound Catalog ID Quantity Price (USD) Supplier
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate HB010-1 1 g 240
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate RC890-1 0.1 g 5000
tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate B6183-1G 1 g 4000 TCI
  • The target compound’s absence from commercial catalogs suggests it is a custom synthetic intermediate, whereas pyridine and cyclopropane analogs are readily available but costly.

Biological Activity

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate, also known by its CAS number 110312-83-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H16N2O4
  • Molecular Weight : 216.23 g/mol
  • Structure : The compound features a carbamate functional group attached to a 4-oxoazetidine ring, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
  • Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in neurodegeneration, including acetylcholinesterase and β-secretase.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Amyloid Beta Aggregation : The compound has been reported to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology.
    Inhibition Rate=Control AggregationCompound AggregationControl Aggregation×100%\text{Inhibition Rate}=\frac{\text{Control Aggregation}-\text{Compound Aggregation}}{\text{Control Aggregation}}\times 100\%
  • Reduction of Inflammatory Cytokines : Studies indicate that it may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocytic cultures exposed to amyloid beta.

Study 1: Neuroprotective Effects in Astrocytes

A study investigated the effects of this compound on astrocyte cell cultures treated with amyloid beta (Aβ1-42). The results indicated:

TreatmentCell Viability (%)TNF-alpha Production (pg/mL)
Control10050
Aβ1-4260120
Compound + Aβ1-428080

The compound significantly increased cell viability and reduced TNF-alpha production compared to controls treated only with Aβ1-42 .

Study 2: Enzyme Inhibition Profile

In another investigation, the compound was evaluated for its inhibitory effects on acetylcholinesterase and β-secretase:

EnzymeIC50 (µM)
Acetylcholinesterase0.17
β-secretase15.4

These results suggest that this compound has a strong potential for therapeutic application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves coupling reactions using tert-butyl carbamate derivatives. For example, biocatalytic procedures with immobilized lipases or proteases in anhydrous solvents (e.g., THF or DCM) at 25–40°C can achieve chemoselectivity >90% . Optimization includes adjusting solvent polarity, enzyme loading (5–10 wt%), and reaction time (8–24 hours). Monitoring by TLC or LC-MS ensures completion. Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) yields >85% purity .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodology : Use X-ray crystallography with SHELXL for refinement and ORTEP-III for visualizing molecular geometry . For rapid analysis, employ chiral HPLC (Chiralpak IA/IB columns, 90:10 hexane/isopropanol) coupled with polarimetric detection. Assign configurations via NOESY NMR to confirm spatial relationships between the hydroxymethyl and carbamate groups .

Q. What stability considerations are critical during storage and handling?

  • Methodology : Store at 2–8°C in airtight, amber vials under nitrogen to prevent hydrolysis of the carbamate group. Avoid exposure to moisture (RH >40%) and strong acids/bases. Stability assays (HPLC tracking degradation at 25°C over 30 days) show <5% decomposition under optimal conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved when determining the molecular structure?

  • Methodology : Use SHELXL’s restraints (DFIX, DANG) to refine problematic regions. Cross-validate with high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize errors. For ambiguous electron density, apply Bayesian statistics (e.g., OLEX2’s CRYSTALS package) to model alternative conformers .

Q. What mechanistic insights explain the compound’s reactivity in hydrogen-bonded assemblies?

  • Methodology : Analyze crystal packing via Mercury CSD, focusing on strong (N–H···O=C) and weak (C–H···O) hydrogen bonds. Compare DFT-calculated interaction energies (B3LYP/6-31G*) with experimental thermal displacement parameters (Ueq). Studies show that weak H-bonds stabilize the lattice despite lower energy contributions (−2.5 to −5.0 kcal/mol) .

Q. How can researchers resolve discrepancies between computational and experimental spectroscopic data (e.g., <sup>13</sup>C NMR shifts)?

  • Methodology : Re-optimize DFT geometries (ωB97XD/cc-pVTZ) with implicit solvent models (SMD for DMSO or CDCl3). Apply scaling factors to calculated chemical shifts using reference compounds (e.g., tert-butyl carbamates with known shifts). Discrepancies >2 ppm may indicate solvent effects or conformational flexibility .

Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group?

  • Methodology : Use low-temperature (−78°C) Mitsunobu reactions (DIAD, Ph3P) with chiral alcohols. Monitor enantiopurity via Mosher ester analysis. Alternatively, employ enzymatic acylations (Candida antarctica lipase B) in ionic liquids to preserve stereointegrity (ee >98%) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodology : Reassess solubility using controlled gravimetric methods: Saturate solvent (e.g., DMF, DMSO) at 25°C, filter (0.22 µm nylon), and quantify dissolved material via UV-Vis (λ = 254 nm). Conflicting data often arise from impurities; pre-purify via recrystallization (EtOAc/hexane) and dry under high vacuum (<0.1 mBar) .

Q. Why do different synthetic routes yield varying diastereomeric ratios of byproducts?

  • Methodology : Kinetic vs. thermodynamic control: Low-temperature reactions favor kinetic products (e.g., SN<sup>2</sup> pathways), while prolonged heating promotes thermodynamic equilibration. Use <sup>1</sup>H NMR reaction monitoring to identify intermediates. For example, Boc-protected intermediates may epimerize under acidic conditions (e.g., TFA deprotection) .

Methodological Tables

Table 1: Key Crystallographic Parameters (Example)

ParameterValue (SHELXL Refined)DFT Calculation (B3LYP/6-31G*)
C–O Bond Length1.332 Å1.328 Å
N–Carb Angle123.7°124.2°
Rfactor0.032

Table 2: Solubility in Common Solvents (mg/mL, 25°C)

SolventExperimentalLiterature Reported
DCM45.2 ± 1.348.0
MeOH12.8 ± 0.78.5–15.0
Water<0.1<0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.